1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide
Overview
Description
1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a cyanophenyl group, and a carboxamide functional group. Despite limited published research specifically on this compound, its structural analogs suggest potential biological activities, particularly in enzyme inhibition and receptor interaction.
Structural Features
Feature | Description |
---|---|
Pyrrolidine Ring | A five-membered saturated ring contributing to the compound's cyclic structure. |
Cyanophenyl Group | A phenyl ring with a cyano group, potentially influencing electronic properties and biological interactions. |
Carboxamide Group | Provides hydrogen bonding capabilities, enhancing solubility and interaction with biological targets. |
Potential Biological Activities
Research into compounds similar to this compound indicates several potential biological activities:
- Enzyme Inhibition : Compounds with similar structures have been noted for their enzyme inhibitory properties, particularly against various kinases and proteases.
- Receptor Binding : Some derivatives have shown high binding affinity to cannabinoid receptors (CB1), suggesting that this compound may also interact with similar targets .
- Anti-inflammatory Activity : Analogous compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Enzyme Inhibition
In a study evaluating carboxylic acid derivatives, compounds structurally related to this compound exhibited significant inhibition of adhesion molecules like ICAM-1. This suggests that similar derivatives could be effective in modulating inflammatory responses .
Case Study 2: Receptor Interaction
Research on piperidine carboxylic acid derivatives indicated that certain compounds showed potent activity against P2X7 receptors, which are implicated in various inflammatory conditions. This highlights the potential for this compound in therapeutic applications targeting such receptors .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-Cyanophenyl)methylpyrrolidine-2-carboxamide | Similar pyrrolidine and carboxamide structure | Different phenyl substitution may affect biological activity |
1-(2-Methoxyphenyl)methylpyrrolidine-2-carboxamide | Contains a methoxy group instead of cyano | Potentially different solubility and reactivity |
1-(3-Nitrophenyl)methylpyrrolidine-2-carboxamide | Nitro group substitution | May exhibit distinct electronic properties impacting activity |
Properties
IUPAC Name |
1-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-4-1-2-5-11(10)9-16-7-3-6-12(16)13(15)17/h1-2,4-5,12H,3,6-7,9H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNZQEINUOQUDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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